molecular formula C13H21N3 B13111177 2-(1-Isopropylpiperidin-4-yl)-3-methylpyrazine

2-(1-Isopropylpiperidin-4-yl)-3-methylpyrazine

Katalognummer: B13111177
Molekulargewicht: 219.33 g/mol
InChI-Schlüssel: MZWLWOZNGDNTIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropylpiperidin-4-yl)-3-methylpyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-isopropylpiperidine with 3-methylpyrazine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Isopropylpiperidin-4-yl)-3-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

2-(1-Isopropylpiperidin-4-yl)-3-methylpyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(1-Isopropylpiperidin-4-yl)-3-methylpyrazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Isopropylpiperidine: A precursor in the synthesis of 2-(1-Isopropylpiperidin-4-yl)-3-methylpyrazine.

    3-Methylpyrazine: Another precursor used in the synthesis.

    Other Piperidine Derivatives: Compounds with similar structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of piperidine and pyrazine rings, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H21N3

Molekulargewicht

219.33 g/mol

IUPAC-Name

2-methyl-3-(1-propan-2-ylpiperidin-4-yl)pyrazine

InChI

InChI=1S/C13H21N3/c1-10(2)16-8-4-12(5-9-16)13-11(3)14-6-7-15-13/h6-7,10,12H,4-5,8-9H2,1-3H3

InChI-Schlüssel

MZWLWOZNGDNTIS-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=CN=C1C2CCN(CC2)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.